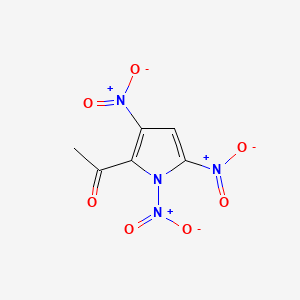

1,3,5-Trinitro-2-acetylpyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,5-Trinitro-2-acetylpyrrole, also known as this compound, is a useful research compound. Its molecular formula is C6H4N4O7 and its molecular weight is 244.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hepatotoxicity

One of the most significant findings regarding TNAP is its hepatotoxicity. A study conducted on male BALB/C mice revealed that administration of TNAP at a dose of 7.2 mg/kg body weight twice weekly for 24 weeks resulted in increased mortality rates and liver lesions. The lesions included hepatic atrophy and fatty metamorphosis with multilocular cysts. Biochemical assays indicated elevated levels of serum alanine transaminase (ALT) and aspartate transaminase (AST), markers indicative of liver damage .

Table 1: Summary of Hepatotoxic Effects of TNAP in Mice

| Parameter | Control Group | TNAP Group (7.2 mg/kg) |

|---|---|---|

| Mortality Rate | 0% | Increased |

| ALT Levels (U/L) | Baseline | Elevated |

| AST Levels (U/L) | Baseline | Elevated |

| Histological Findings | Normal | Hepatic Atrophy |

| Fatty Metamorphosis |

Antimicrobial Activity

Research has indicated that derivatives of pyrrole, including those containing nitro groups, exhibit antimicrobial properties. The structural features of TNAP may contribute to its potential as a scaffold for developing new antimicrobial agents. The presence of the nitro groups can enhance the compound's ability to interact with microbial targets .

Mutagenicity Studies

TNAP has been shown to possess mutagenic properties in certain bacterial strains, specifically Salmonella strains TA98 and TA100. This mutagenicity suggests that while TNAP could be used as a model compound for studying mutagenesis mechanisms, caution must be exercised in its application due to potential risks associated with its mutagenic effects .

Table 2: Mutagenicity Results for TNAP

| Bacterial Strain | Mutagenicity Observed |

|---|---|

| Salmonella TA98 | Moderate |

| Salmonella TA100 | Marked |

Case Study 1: Hepatotoxicity Assessment

In a controlled experiment, TNAP was administered to mice to evaluate its long-term effects on liver health. Over a period of six months, the study documented significant liver damage correlating with TNAP exposure. This case highlights the importance of understanding the toxicological profiles of nitro compounds in drug development.

Case Study 2: Antimicrobial Screening

A series of synthesized pyrrole derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds derived from TNAP showed promising antibacterial activity, suggesting potential applications in developing new antibiotics.

Propriétés

Numéro CAS |

158366-46-2 |

|---|---|

Formule moléculaire |

C6H4N4O7 |

Poids moléculaire |

244.12 g/mol |

Nom IUPAC |

1-(1,3,5-trinitropyrrol-2-yl)ethanone |

InChI |

InChI=1S/C6H4N4O7/c1-3(11)6-4(8(12)13)2-5(9(14)15)7(6)10(16)17/h2H,1H3 |

Clé InChI |

BXUXAZWQNLUDSN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=C(N1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CC(=O)C1=C(C=C(N1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

158366-46-2 |

Synonymes |

1,3,5-TNAP 1,3,5-trinitro-2-acetylpyrrole 2-acetyl-1,3,5-trinitro-pyrrole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.